

# SGT-270 (Cumyl-CH-megacclone): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cumyl-CH-megacclone**

Cat. No.: **B8256759**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

SGT-270, also known as **Cumyl-CH-megacclone**, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the gamma-carboline class. First identified in Europe in late 2018, this compound has garnered significant interest within the scientific community due to its high affinity and efficacy at the human cannabinoid receptor 1 (hCB1). This technical guide provides a comprehensive overview of SGT-270, including its chemical properties, pharmacological profile, and the analytical and experimental methodologies employed in its characterization. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of related therapeutic agents.

## Chemical and Physical Properties

SGT-270 is chemically identified as 5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one.<sup>[1][2]</sup> Its molecular and physical properties are summarized in the table below.

| Property                   | Value                                                           | Reference(s)                            |
|----------------------------|-----------------------------------------------------------------|-----------------------------------------|
| Synonyms                   | Cumyl-CH-megaclone, SGT-270                                     | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula          | C <sub>27</sub> H <sub>30</sub> N <sub>2</sub> O                | <a href="#">[3]</a>                     |
| Molecular Weight           | 398.5 g/mol                                                     | <a href="#">[3]</a>                     |
| CAS Number                 | 2813950-07-9                                                    | <a href="#">[4]</a>                     |
| Appearance                 | Crystalline solid                                               | <a href="#">[5]</a>                     |
| Solubility                 | Chloroform: 1 mg/ml; Slightly soluble in DMF, DMSO, and Ethanol | <a href="#">[6]</a>                     |
| UV max (λ <sub>max</sub> ) | 245, 252, 313, 327 nm                                           | <a href="#">[6]</a>                     |
| Storage Temperature        | -20°C                                                           | <a href="#">[6]</a>                     |

## Pharmacological Profile at the hCB1 Receptor

**Cumyl-CH-megaclone** is a potent full agonist at the human cannabinoid receptor 1 (hCB1).[\[7\]](#) Its pharmacological activity has been characterized through competitive ligand binding and receptor activation assays, demonstrating significantly higher affinity and efficacy compared to the well-known synthetic cannabinoid JWH-018.[\[1\]](#)[\[8\]](#)

| Parameter                              | Value                                | Comparison to JWH-018 | Reference(s)                            |
|----------------------------------------|--------------------------------------|-----------------------|-----------------------------------------|
| Binding Affinity (K <sub>i</sub> )     | 1.01 nM                              | 2.5-fold higher       | <a href="#">[1]</a> <a href="#">[8]</a> |
| Functional Potency (EC <sub>50</sub> ) | 1.22 nM                              | -                     | <a href="#">[1]</a> <a href="#">[8]</a> |
| Efficacy (EMAX)                        | 143.4% (above constitutive activity) | 1.13-fold higher      | <a href="#">[1]</a> <a href="#">[8]</a> |

## Experimental Protocols

The characterization of SGT-270 involves a combination of analytical and pharmacological techniques. The following sections detail the methodologies cited in the key literature.

## Analytical Characterization

The purified substance has been characterized by means of gas chromatography-mass spectrometry (GC-MS), liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS), attenuated total reflection infrared spectroscopy (ATR-FTIR), and nuclear magnetic resonance spectroscopy (NMR).[\[8\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:[\[9\]](#)

- System: Agilent 6890N Network GC system with an Agilent 5973 Network Mass Selective Detector.
- Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film).
- Carrier Gas: Helium.
- Temperature Program:
  - Initial temperature: 100°C (hold for 2 minutes).
  - Ramp 1: 20°C/min to 280°C (hold for 3 minutes).
  - Ramp 2: 25°C/min to 315°C (hold for 12 minutes).
- Ionization Mode: Electron Ionization (EI).
- Scan Range: m/z 35–500.
- Internal Standard: Tribenzylamine.

## Pharmacological Assays

Pharmacological data were obtained through competitive ligand binding and receptor activation assays at the hCB1 receptor.[\[1\]](#)

Competitive Ligand Binding Assay Protocol:[\[1\]](#)[\[7\]](#)

- Objective: To determine the binding affinity (Ki) of **Cumyl-CH-megaclone** for the hCB1 receptor.
- Methodology: A competitive displacement assay is performed using cell membranes expressing the human CB1 receptor and a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940). The ability of increasing concentrations of **Cumyl-CH-megaclone** to displace the radioligand from the receptor is measured. The concentration at which 50% of the radioligand is displaced (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Receptor Activation Assay (GTPyS Binding Assay) Protocol:[7]

- Objective: To determine the functional potency (EC50) and efficacy (EMAX) of **Cumyl-CH-megaclone** as a CB1 receptor agonist.
- Methodology: This functional assay measures the activation of G-proteins coupled to the CB1 receptor. Cell membranes expressing the hCB1 receptor are incubated with increasing concentrations of **Cumyl-CH-megaclone** in the presence of [35S]GTPyS. Agonist binding activates the G-protein, leading to the binding of [35S]GTPyS. The amount of bound radioactivity is quantified to generate a dose-response curve, from which the EC50 and EMAX values are calculated.

## Metabolism

In vivo and in vitro studies have been conducted to elucidate the phase I metabolism of **Cumyl-CH-megaclone**.[10] The primary metabolic pathways involve hydroxylation.

In Vitro Metabolism Assay (pooled Human Liver Microsomes - pHLM):[10]

- Objective: To identify the phase I metabolites of **Cumyl-CH-megaclone**.
- Methodology:
  - A solution of **Cumyl-CH-megaclone** (e.g., 1 mg/mL in acetonitrile) is added to a reaction mixture.

- The reaction mixture contains pooled human liver microsomes (pHLM), an NADPH-regenerating system (Solution A and Solution B), and a phosphate buffer (pH 7.4).
- The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
- The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).
- The resulting metabolites are analyzed using LC-QToF-MS.[[7](#)]
- Key Findings: Investigation of phase-I biotransformation led to the identification of three monohydroxylated metabolites as reliable urinary markers for consumption.[[1](#)]

## Visualizations

### Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by synthetic cannabinoid receptor agonists like SGT-270 at the CB1 receptor.



[Click to download full resolution via product page](#)

Caption: CB1 receptor signaling pathway activated by SGT-270.

## Experimental Workflow for Pharmacological Characterization

The logical flow of experiments to determine the pharmacological profile of a novel synthetic cannabinoid is depicted below.



[Click to download full resolution via product page](#)

Caption: Workflow for pharmacological characterization of SGT-270.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a  $\gamma$ -Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cumyl-CH-megaclone | C27H30N2O | CID 155884822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CUMYL-CH-MEGACLONE - Wikipedia [en.wikipedia.org]
- 5. CUMYL-CH-MeGACLONE - Cayman Chemical Forensics [bioscience.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 8. researchgate.net [researchgate.net]
- 9. policija.si [policija.si]
- 10. Human phase-I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl-CBMEGACLONE, Cumyl-NBMEGACLONE, and Cumyl-NBMINACA - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SGT-270 (Cumyl-CH-megaclone): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8256759#sgt-270-as-a-synonym-for-cumyl-ch-megaclone>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)